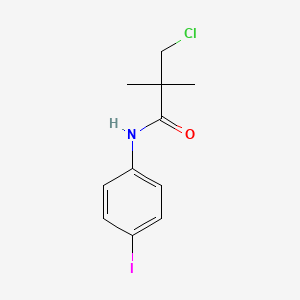

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide

Description

3-Chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide (CAS: 297763-64-5) is a halogenated amide derivative characterized by a propanamide backbone with a 3-chloro substituent, two methyl groups at the C2 position, and a 4-iodophenyl aromatic ring. Its molecular formula is C₁₁H₁₂ClINO, with a molecular weight of 351.58 g/mol. This compound is primarily used in research settings, with suppliers such as AKOS005103214 and ZINC3104473 listing it as a specialty chemical . Its structural features, including the electron-withdrawing iodine atom on the phenyl ring, make it a candidate for studying halogen bonding interactions and pharmacological activity modulation.

Properties

IUPAC Name |

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO/c1-11(2,7-12)10(15)14-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEMTNRYTZMLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-iodoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in the replacement of the chloro or iodo groups with other functional groups.

Scientific Research Applications

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound may also participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents on the phenyl ring, influencing electronic properties, solubility, and biological activity:

Key Observations :

Backbone Modifications: Propanamide vs. Related Amides

Comparisons with non-propanamide analogs highlight the role of the chloro-dimethylpropanamide moiety:

Key Observations :

Crystallographic and Physicochemical Data

Crystal Structure Analysis

The hydroxy-methoxy analog crystallizes in a monoclinic P21/c system with unit cell parameters:

Biological Activity

3-chloro-N-(4-iodophenyl)-2,2-dimethylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClI N

- Molecular Weight : 305.67 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been investigated for its potential to inhibit enzyme activity and modulate receptor functions, which can lead to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. For instance, it has been noted for its ability to inhibit certain proteases, which are crucial in various biological processes.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines such as A431 (human cutaneous squamous cell carcinoma) and others.

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| A431 | 25 | Inhibition of cell growth |

| MCF-7 | 30 | Induction of apoptosis |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers significantly.

Case Studies

-

In Vitro Study on Cancer Cells

- A study conducted on A431 cells revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Enzyme Inhibition Assays

- In a series of enzyme inhibition assays, the compound was tested against various proteases. Results indicated a strong inhibitory effect on serine proteases with an IC value ranging from 5 to 15 µM, suggesting potential therapeutic applications in diseases where these enzymes play a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.